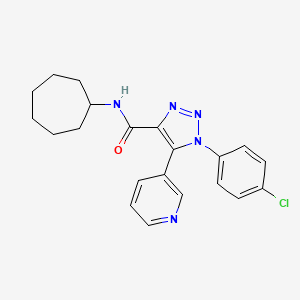

1-(4-chlorophenyl)-N-cycloheptyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-cycloheptyl-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O/c22-16-9-11-18(12-10-16)27-20(15-6-5-13-23-14-15)19(25-26-27)21(28)24-17-7-3-1-2-4-8-17/h5-6,9-14,17H,1-4,7-8H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBNYFSVYWBUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorophenyl)-N-cycloheptyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

- Molecular Formula : CHClNO

- Molecular Weight : 381.9 g/mol

- CAS Number : 1207033-44-0

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through cycloaddition methods that form the triazole ring. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results in inhibiting cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 1.1 | Thymidylate synthase inhibition |

| 2 | HCT116 | 2.6 | Induction of apoptosis |

| 3 | HepG2 | 1.4 | ROS generation leading to apoptosis |

Research indicates that these compounds can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and affecting mitochondrial membrane potential, leading to cytochrome c release and caspase activation .

Antimicrobial Activity

In addition to anticancer effects, triazole derivatives have shown antimicrobial activity against various pathogens. For example:

These findings suggest that the compound may inhibit bacterial growth through mechanisms involving cell wall disruption or interference with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells.

- Induction of Apoptosis : By increasing ROS levels and disrupting mitochondrial function, the compound promotes programmed cell death in cancer cells.

- Antimicrobial Mechanisms : The triazole ring may interact with microbial enzymes or disrupt membrane integrity.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in preclinical models:

- A study evaluating various triazole-containing compounds found that specific derivatives exhibited significantly lower IC values compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

- Another investigation into the antimicrobial properties revealed that certain triazole derivatives effectively inhibited both Gram-positive and Gram-negative bacterial strains, suggesting a broad-spectrum antimicrobial potential .

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The compound has been shown to inhibit specific kinases involved in cancer progression. For instance, related compounds within the triazole family have demonstrated efficacy as inhibitors of c-Met kinases, which are implicated in several cancer types, including non-small cell lung cancer and gastrointestinal stromal tumors (GISTs) .

In a recent study, triazole derivatives were found to exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the modulation of signaling pathways critical for tumor growth and metastasis .

Antimicrobial Properties

The 1,2,3-triazole scaffold has shown promising antimicrobial activity against a range of pathogens. Research indicates that compounds with this structure can disrupt bacterial cell wall synthesis and inhibit essential enzymes, leading to bacterial death . The potential application in treating resistant bacterial infections is particularly noteworthy.

Antiparasitic Activity

Recent studies have highlighted the potential of triazole derivatives in combating parasitic infections such as Chagas disease. Compounds similar to 1-(4-chlorophenyl)-N-cycloheptyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their efficacy against Trypanosoma cruzi, showing promising results in vitro .

Case Study 1: Inhibition of c-Met Kinase

A preclinical study investigated the effects of a related triazole compound on c-Met kinase inhibition. The results demonstrated that these compounds could effectively reduce tumor growth in xenograft models by blocking the signaling pathways associated with c-Met activation .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives containing the triazole moiety were tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated that these compounds were effective in reducing bacterial load in vitro and showed promise for further development as antimicrobial agents .

Case Study 3: Antiparasitic Activity Against Trypanosoma cruzi

A series of novel triazole compounds were synthesized and evaluated for their antichagasic activity. One compound exhibited an IC50 value significantly lower than that of benznidazole, suggesting enhanced efficacy against Trypanosoma cruzi .

Q & A

Q. Structural Characterization :

- NMR Spectroscopy : H and C NMR identify substituent integration and regiochemistry (e.g., distinguishing triazole C-4 vs. C-5 positions) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H] at m/z 346.8) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-π stacking between aromatic rings) .

Q. Functional Analysis :

- Lipophilicity : Calculated logP values (e.g., ~3.5) predict membrane permeability, influenced by the chlorophenyl group .

- In Vitro Assays : Enzymatic inhibition (e.g., kinase or protease assays) evaluates biological activity .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Contradictions often arise from assay conditions or target promiscuity. Methodological solutions include:

- Dose-Response Curves : Establish EC/IC values under standardized conditions (pH, temperature, buffer) to compare potency .

- Off-Target Screening : Use proteome-wide profiling (e.g., kinome scans) to identify unintended interactions .

- Structural Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to explain variable activity against homologous enzymes .

Example : If a compound shows weak activity in a cellular assay but strong enzyme inhibition, poor cellular uptake (e.g., due to high logP) may be inferred .

Advanced: What strategies optimize the compound’s selectivity for kinase targets?

- Scaffold Modification : Introduce bulky substituents (e.g., cycloheptyl) to sterically block off-target binding .

- Computational Design : Free-energy perturbation (FEP) simulations predict substitutions that enhance ATP-binding pocket interactions .

- Kinetic Studies : Measure / rates via surface plasmon resonance (SPR) to prioritize slow-dissociating inhibitors .

Case Study : Replacing the pyridinyl group with a bulkier quinoline improved selectivity for ABL1 kinase by 10-fold in analogs .

Basic: What are the key pharmacophores in this compound?

The pharmacophore comprises:

- Triazole Core : Acts as a hydrogen-bond acceptor with catalytic lysine residues in kinases .

- 4-Chlorophenyl Group : Enhances lipophilicity and π-stacking with hydrophobic pockets .

- Pyridinyl Moiety : Coordinates with metal ions (e.g., Mg) in ATP-binding sites .

- Cycloheptyl Chain : Increases steric bulk to improve target specificity .

Advanced: How can metabolic stability be improved without compromising potency?

- Deuterium Incorporation : Replace labile C-H bonds (e.g., cycloheptyl CH) with C-D to slow CYP450-mediated oxidation .

- Prodrug Design : Mask polar groups (e.g., carboxamide) as esters to enhance bioavailability, with in vivo hydrolysis releasing the active form .

- Microsomal Assays : Test stability in liver microsomes (human/rat) to identify metabolic hotspots .

Basic: What analytical techniques validate compound purity post-synthesis?

- HPLC : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/water) with UV detection at 254 nm .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

- Melting Point : Sharp melting range (e.g., 180–182°C) indicates crystallinity and purity .

Advanced: How does the compound’s conformation impact its biological activity?

- Tautomerism Analysis : N NMR distinguishes 1H- vs. 2H-triazole tautomers, affecting hydrogen-bonding capacity .

- Dynamic NMR : Variable-temperature studies reveal rotational barriers (e.g., cycloheptyl group flexibility) .

- Crystal Packing : X-ray structures show that planar triazole-pyridine systems favor stacking interactions, enhancing target binding .

Advanced: What computational methods predict the compound’s ADMET properties?

- QSAR Models : Use Schrödinger’s QikProp to estimate permeability (Caco-2), solubility, and hERG inhibition risk .

- MD Simulations : Nanosecond-scale simulations in lipid bilayers assess membrane diffusion rates .

- CYP3A4 Docking : Predict metabolism sites using Glide SP precision mode .

Basic: What are the compound’s storage and handling requirements?

- Storage : -20°C under argon in amber vials to prevent oxidation/hydrolysis .

- Solubility : DMSO stock solutions (10 mM) are stable for 6 months if aliquoted and frozen .

- Safety : Handle with nitrile gloves due to potential mutagenicity (Ames test recommended pre-use) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.